Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
Overview
Description
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Synthesis Analysis
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This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
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Future Directions
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properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJQAHXMFEKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236996 | |
Record name | TA 1801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate | |
CAS RN |
88352-44-7 | |
Record name | Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 1801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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